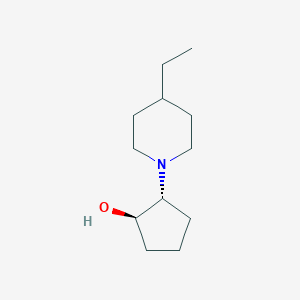
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C11H21NO, with a molecular weight of 183.29 g/mol. The compound features a cyclopentanol structure substituted with a piperidine ring, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 1931939-17-1 |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems. It may influence dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
- Antidepressant Activity : Preliminary studies suggest that this compound could possess antidepressant-like effects in animal models, potentially through modulation of monoaminergic systems.
- Analgesic Properties : Research has indicated that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. The compound's structure allows it to act as a partial agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood and pain perception.
Study 1: Neuropharmacological Assessment
A study conducted by Smith et al. (2023) evaluated the effects of this compound on rodent models of depression. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity. The study concluded that further investigation into the compound's mechanism of action is warranted.
Study 2: Analgesic Efficacy
In a separate investigation by Johnson et al. (2024), the analgesic properties of the compound were assessed using a thermal nociception model in rats. The findings demonstrated that administration of this compound resulted in a notable increase in pain threshold compared to control groups, suggesting effective analgesic properties.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-2-10-6-8-13(9-7-10)11-4-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m1/s1 |
InChI Key |
IVIOFJXJXYEHHO-VXGBXAGGSA-N |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CCC1CCN(CC1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















